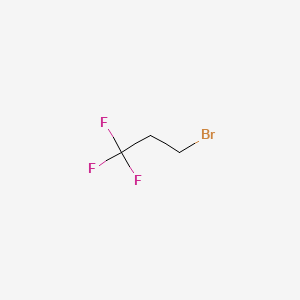

3-Bromo-1,1,1-trifluoropropane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUGMJLWYLQPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369364 | |

| Record name | 3-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-32-2 | |

| Record name | 3-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trifluoropropane, with CAS number 460-32-2, is a pivotal fluorinated building block in modern organic and medicinal chemistry. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, safety and handling information, and spectroscopic data are presented to facilitate its effective use in the laboratory.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 460-32-2 | [2] |

| Molecular Formula | C₃H₄BrF₃ | [2] |

| Molecular Weight | 176.96 g/mol | [2] |

| Boiling Point | 62-64.8 °C at 760 mmHg | [3][4] |

| Melting Point | -130 °C | [3] |

| Density | 1.644 - 1.662 g/cm³ | [4] |

| Refractive Index | 1.366 | [4] |

| Vapor Pressure | 175 mmHg at 25 °C | [4] |

| Solubility | Soluble in benzene, acetone, and alcohol; insoluble in water. | [3] |

| InChIKey | SAUGMJLWYLQPEM-UHFFFAOYSA-N | [5] |

| SMILES | C(CBr)C(F)(F)F | [6] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropene. This reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as activated carbon.[7]

Reactivity

The reactivity of this compound is dominated by the carbon-bromine bond. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic substitution reactions. This makes it an excellent reagent for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecules.

Common nucleophiles that react with this compound include:

-

Amines: to form trifluoromethylpropylated amines.

-

Thiols: to form trifluoromethylpropylated thioethers.

-

Phenols and Alcohols: to form trifluoromethylpropylated ethers.

-

Carbanions and other carbon nucleophiles: to form new carbon-carbon bonds.

Applications in Drug Discovery and Development

The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. This compound serves as a key building block for incorporating the 3,3,3-trifluoropropyl group, which can improve metabolic stability, increase lipophilicity (facilitating passage through biological membranes), and enhance binding affinity to target proteins.

A notable example of a drug synthesized using a derivative of this class of reagents is Bicalutamide , a non-steroidal anti-androgen used in the treatment of prostate cancer.

Case Study: Bicalutamide and the Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[7] In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, which then translocates to the nucleus and activates the transcription of genes that promote tumor growth and survival.[8][9] Bicalutamide competes with these androgens for binding to the AR, but its binding does not activate the receptor.[7] This effectively blocks the downstream signaling cascade, leading to an inhibition of tumor cell proliferation.[7][10]

Experimental Protocols

General Procedure for Nucleophilic Substitution

The following is a generalized protocol for the trifluoromethylpropylation of a nucleophile using this compound. The specific reaction conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

Materials:

-

Nucleophile (e.g., amine, thiol, phenol)

-

This compound

-

Anhydrous solvent (e.g., DMF, acetonitrile, THF)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N)

-

Reaction vessel

-

Stirring apparatus

-

Standard workup and purification equipment

Procedure:

-

To a solution of the nucleophile and base in an appropriate anhydrous solvent, add this compound dropwise at a suitable temperature (e.g., room temperature or elevated temperature).

-

Stir the reaction mixture for the required time, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,3,3-trifluoropropylated product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows two multiplets. The methylene group adjacent to the bromine atom (-CH₂Br) appears further downfield (around δ 3.35 ppm) compared to the methylene group adjacent to the trifluoromethyl group (-CH₂CF₃), which appears around δ 2.60 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two methylene carbons and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, typically a triplet, due to coupling with the adjacent methylene protons.[6]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (-CH₂Br) | ~3.35 | m | - |

| ¹H (-CH₂CF₃) | ~2.60 | m | - |

| ¹⁹F | Varies with standard | t | - |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[11][12] The fragmentation pattern will likely involve the loss of a bromine radical and subsequent fragmentation of the trifluoropropyl cation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification: [8]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Harms public health and the environment by destroying ozone in the upper atmosphere.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Logical Relationships

The utility of this compound stems from the predictable reactivity of the C-Br bond and the beneficial properties conferred by the trifluoromethyl group. The following diagram illustrates the logical relationship between the chemical's structure and its application in modifying a lead compound in drug discovery.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the 3,3,3-trifluoropropyl group into organic molecules. Its predictable reactivity and the beneficial effects of the trifluoromethyl moiety on the pharmacological properties of bioactive compounds have established it as a key building block in medicinal chemistry and drug development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its successful application in research and development.

References

- 1. Bicalutamide - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 460-32-2 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(460-32-2) 1H NMR [m.chemicalbook.com]

- 6. This compound | C3H4BrF3 | CID 2725114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 10. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoropropane is a halogenated alkane that has garnered significant interest as a valuable intermediate in the synthesis of a variety of important compounds.[1] Its unique combination of a reactive bromine atom and a stable trifluoromethyl group makes it a versatile building block in the development of pharmaceuticals, including anti-cancer drugs, and in the synthesis of industrially significant materials like phenylalkoxysilanes.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis, and a logical workflow for its production and analysis.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, application in synthetic chemistry, and for the purification of reaction products. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3H4BrF3 | [2][3][4] |

| Molecular Weight | 176.96 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [2][4] |

| Boiling Point | 62 - 64.8 °C at 760 mmHg | [4][5] |

| Melting Point | 62 - 63 °C | [4] |

| Density | 1.644 - 1.662 g/cm³ | [4][5] |

| Refractive Index | 1.362 - 1.366 | [4][5] |

| Flash Point | >110 °C | [2][4] |

| Vapor Pressure | 175 mmHg at 25 °C | [5] |

| CAS Number | 460-32-2 | [2][3][4] |

| InChI | InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2 | [3] |

| SMILES | C(CBr)C(F)(F)F | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. One notable and economically advantageous method involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide in the presence of an activated carbon catalyst.[1][6]

Synthesis of this compound via Catalytic Hydrobromination

Objective: To synthesize this compound with high selectivity and conversion.[1]

Materials:

-

3,3,3-trifluoropropene

-

Anhydrous hydrogen bromide

-

Activated carbon catalyst

-

Tube furnace

-

Aqueous scrubbers (containing dilute aqueous sodium hydroxide)

-

Magnesium sulfate (MgSO₄) for drying

-

Distillation apparatus

-

Gas chromatograph for analysis

Procedure:

-

Reaction Setup: The reaction is carried out in a tube furnace packed with an activated carbon catalyst.[1]

-

Reactant Introduction: Gaseous 3,3,3-trifluoropropene and anhydrous hydrogen bromide are passed through the heated tube furnace. The temperature and contact time can be varied to optimize the reaction conditions.[1]

-

Product Collection and Quenching: The reaction products are passed through two aqueous scrubbers containing a dilute sodium hydroxide solution to neutralize any unreacted acidic gases.[1] The crude organic product is then collected.

-

Purification: The collected organic layer is washed with water and dried over anhydrous magnesium sulfate.[1]

-

Fractional Distillation: The dried product is purified by fractional distillation to isolate this compound.[1]

-

Analysis: The purity and composition of the product stream are analyzed using gas chromatography to determine the conversion of the starting material and the selectivity for the desired product.[1]

Experimental and Logical Workflows

To visualize the process of synthesizing and analyzing this compound, the following workflow diagram is provided.

The following diagram illustrates the logical relationship of this compound as a key intermediate in the development of more complex molecules, such as anti-cancer agents.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] It is also noted to be hazardous to the ozone layer.[3] Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound.[2] Work should be conducted in a well-ventilated area, and all sources of ignition should be removed.[2]

Conclusion

This compound is a chemical intermediate with a well-defined set of physical properties that make it useful in a range of synthetic applications. Its role as a building block for complex molecules, particularly in the pharmaceutical industry, underscores the importance of understanding its characteristics and the methods for its synthesis. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

References

- 1. US5962754A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C3H4BrF3 | CID 2725114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 460-32-2 [m.chemicalbook.com]

- 5. This compound | 460-32-2 [chemnet.com]

- 6. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-Bromo-1,1,1-trifluoropropane (CAS No. 460-32-2). It is a valuable intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer drugs, and other industrially significant chemicals.[1][2] This document collates critical data on its structural parameters, spectroscopic characteristics, and relevant experimental protocols, offering a centralized resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound, with the chemical formula C₃H₄BrF₃, possesses a straightforward propane backbone with a trifluoromethyl group at one terminus and a bromine atom at the other.[3] This unique arrangement of a strong electron-withdrawing group and a good leaving group imparts valuable reactivity to the molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrF₃ | [3] |

| Molecular Weight | 176.96 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 460-32-2 | [3] |

| Boiling Point | 64.8 °C at 760 mmHg | [4] |

| Density | 1.644 g/cm³ | [4] |

| Refractive Index | 1.366 | [4] |

Bonding and Conformational Analysis

The bonding in this compound is characterized by covalent C-H, C-C, C-F, and C-Br bonds. The highly polar C-F bonds and the C-Br bond significantly influence the molecule's overall dipole moment and reactivity.

Due to the lack of specific experimental data on bond lengths and angles for this compound, a comprehensive table of these parameters from computational chemistry databases could not be compiled.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the available data from various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the two methylene groups. The protons closer to the electron-withdrawing trifluoromethyl group are expected to be shifted downfield.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Reference |

| -CH₂Br (A) | 3.351 | Triplet of Quartets | J(A,B) = 10.3, J(A,X) = -0.2 | [5] |

| -CH₂CF₃ (B) | 2.603 | Triplet of Quartets | J(A,B) = 10.3, J(B,X) = 9.8 | [5] |

Note: 'X' refers to the fluorine atoms. The spectrum is complex due to second-order effects and coupling to fluorine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The carbon of the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms. The chemical shifts are influenced by the attached electronegative atoms.

| Carbon | Expected Chemical Shift Range (ppm) |

| C-1 (-CF₃) | 120-130 (quartet) |

| C-2 (-CH₂-) | 30-40 |

| C-3 (-CH₂Br) | 20-30 |

Note: Specific, experimentally verified ¹³C NMR data with precise chemical shifts and coupling constants are not consistently reported in the readily available literature.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule due to the presence of the CF₃ group. A single signal, split by the adjacent methylene protons, is expected.

| Fluorine | Expected Chemical Shift Range (ppm) | Multiplicity |

| -CF₃ | -60 to -70 | Triplet |

Note: The exact chemical shift can vary depending on the solvent and reference standard used. Specific coupling constants for ¹⁹F-¹H coupling are not detailed in the available search results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions from the C-F stretching vibrations of the trifluoromethyl group. Other characteristic vibrations include C-H stretching and bending, and C-Br stretching.

| Wavenumber (cm⁻¹) | Assignment |

| ~2975-2845 | C-H stretching |

| ~1470-1370 | C-H bending |

| ~1300-1100 | C-F stretching (strong) |

| ~750-550 | C-Br stretching |

Note: These are general ranges, and a detailed assignment of all vibrational modes would require computational analysis or more extensive experimental data.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Expected Fragmentation Pattern:

-

Molecular Ion ([M]⁺): Peaks at m/z 176 and 178.

-

Loss of Br: A significant fragment at m/z 97, corresponding to the [C₃H₄F₃]⁺ cation.

-

Loss of HF: A peak corresponding to [M-20]⁺.

-

Cleavage of the C-C bond: Fragments corresponding to [CF₃]⁺ (m/z 69) and [CH₂CH₂Br]⁺ (m/z 107, 109).

Experimental Protocols

The synthesis of this compound is most effectively achieved through the anti-Markovnikov addition of hydrogen bromide to 3,3,3-trifluoropropene.

Synthesis of this compound

This protocol is adapted from the industrial synthesis method described in the patent literature.[1]

Workflow Diagram:

Caption: A logical workflow for the synthesis of this compound.

Methodology:

-

Reactor Setup: A tube furnace is packed with an activated carbon catalyst. The temperature of the furnace is raised to the reaction temperature, typically in the range of 150-400 °C.[1]

-

Reactant Introduction: Gaseous 3,3,3-trifluoropropene and anhydrous hydrogen bromide are introduced into the heated reactor. A molar ratio of HBr to 3,3,3-trifluoropropene of approximately 1:1 to 1.5:1 is typically used.[1]

-

Reaction: The reactants pass over the activated carbon catalyst, where the hydrobromination reaction occurs.

-

Product Quenching and Neutralization: The gaseous product stream exiting the reactor is passed through a scrubber containing a dilute aqueous solution of sodium hydroxide to neutralize any unreacted hydrogen bromide and acidic byproducts.

-

Collection: The neutralized product is then cooled and condensed to afford the crude liquid this compound.

-

Purification: The crude product is purified by fractional distillation to yield the final, high-purity product.

Mandatory Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Conclusion

This compound is a key building block in modern organic synthesis, particularly in the pharmaceutical industry. This guide has summarized its fundamental molecular and bonding characteristics, provided an overview of its spectroscopic properties, and detailed a common synthetic route. While a significant amount of data is available, further high-resolution spectroscopic and computational studies would be beneficial to provide a more detailed understanding of its conformational behavior and precise structural parameters.

References

- 1. US5962754A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 2. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C3H4BrF3 | CID 2725114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(460-32-2) 1H NMR [m.chemicalbook.com]

- 5. data.epo.org [data.epo.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1,1,1-trifluoropropane

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-1,1,1-trifluoropropane (CF₃CH₂CH₂Br). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document details the spectral data, experimental methodology, and a visual representation of the spin-spin coupling interactions.

Spectral Data Interpretation

The ¹H NMR spectrum of this compound exhibits two distinct multiplets corresponding to the two methylene groups (-CH₂-) in the molecule. The electronegativity of the bromine atom and the trifluoromethyl group significantly influences the chemical shifts of the adjacent protons. The protons on the carbon adjacent to the bromine atom are deshielded and appear further downfield, while the protons on the carbon adjacent to the trifluoromethyl group appear more upfield.

The coupling between the protons on adjacent carbons (vicinal coupling, ³JHH) and the coupling between the protons and the fluorine atoms (³JHF and ⁴JHF) results in complex splitting patterns for both signals.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| -CH₂Br (A) | 3.351 | Triplet of quartets | ³JHH = 6.9 Hz, ⁴JHF = 1.0 Hz |

| -CH₂CF₃ (B) | 2.603 | Triplet of quartets | ³JHH = 6.9 Hz, ³JHF = 10.0 Hz |

Note: The assignments and specific coupling constant values are based on typical spectral data and may vary slightly depending on the experimental conditions.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

2.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2.2 NMR Spectrometer Setup and Data Acquisition

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2]

-

Insert the sample tube into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment are as follows:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

2.3 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of Spin-Spin Coupling

The splitting pattern of the protons in this compound can be visualized as a signaling pathway. The protons on each methylene group are coupled to the protons on the adjacent methylene group and to the fluorine atoms of the trifluoromethyl group. This results in a "triplet of quartets" for each methylene group.

References

- 1. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. application.wiley-vch.de [application.wiley-vch.de]

Technical Guide: ¹³C NMR Spectral Analysis of 3-Bromo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-1,1,1-trifluoropropane (CF₃CH₂CH₂Br). Due to the absence of publicly available experimental spectra in spectral databases, this guide presents predicted data based on established NMR principles and comparative analysis with structurally similar fluorinated compounds. It also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra of this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in a standard solvent such as deuterochloroform (CDCl₃) is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The presence of the highly electronegative trifluoromethyl group and the bromine atom significantly influences the chemical shifts and gives rise to characteristic carbon-fluorine (C-F) coupling constants.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |

| C1 | CF₃ | ~125 | Quartet (q) | ¹JCF ≈ 277 |

| C2 | CH₂ | ~35 | Quartet of Triplets (qt) | ²JCF ≈ 35 |

| C3 | CH₂Br | ~25 | Triplet (t) | ³JCF ≈ 5 |

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and experimental conditions.

Molecular Structure and Carbon Assignment

The structure of this compound with the corresponding carbon numbering for NMR assignment is depicted below.

Predicted Spectral Features and Rationale

-

C1 (CF₃): This carbon is directly attached to three fluorine atoms, resulting in a significant downfield shift to approximately 125 ppm. The signal is expected to be a quartet due to the one-bond coupling (¹JCF) with the three equivalent fluorine atoms, with a large coupling constant of around 277 Hz.

-

C2 (CH₂): This methylene carbon is adjacent to the trifluoromethyl group, leading to a downfield shift to around 35 ppm. The signal is predicted to be a quartet of triplets. The quartet arises from the two-bond coupling (²JCF) to the three fluorine atoms, and the triplet is due to the one-bond coupling with the two adjacent protons (assuming proton coupling is not decoupled).

-

C3 (CH₂Br): This methylene carbon is attached to the bromine atom and is further away from the electron-withdrawing trifluoromethyl group, resulting in an upfield shift to approximately 25 ppm. The signal is expected to be a triplet due to the three-bond coupling (³JCF) with the fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of its properties, particularly the presence of fluorine. The following protocol outlines the key steps:

1. Sample Preparation:

-

Dissolve approximately 50-100 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe.

-

Tune and match the probe for the ¹³C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. For observing C-H coupling, a gated decoupling sequence can be employed.

-

Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbon of the CF₃ group which can have a long relaxation time.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio if necessary.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals (note: integration in ¹³C NMR is generally not quantitative unless specific experimental conditions are met).

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Spectral Analysis

The logical workflow for the analysis of the ¹³C NMR spectrum of this compound is illustrated in the following diagram.

This comprehensive guide provides the necessary information for researchers and scientists to understand, predict, and acquire the ¹³C NMR spectrum of this compound. While experimental data is currently elusive in public domains, the outlined predictions and protocols offer a solid foundation for the spectroscopic characterization of this compound.

In-Depth Technical Guide to the FT-IR Analysis of 3-Bromo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Bromo-1,1,1-trifluoropropane (CAS No: 460-32-2). This compound, with the chemical formula C₃H₄BrF₃, is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. FT-IR spectroscopy is a critical analytical technique for its characterization, providing insights into its molecular structure and purity.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum provides a unique molecular "fingerprint" that is characteristic of the sample's chemical composition and structure. For this compound, the FT-IR spectrum is dominated by vibrational modes associated with its constituent functional groups: the carbon-hydrogen (C-H) bonds of the propane backbone, the carbon-fluorine (C-F) bonds of the trifluoromethyl group, and the carbon-bromine (C-Br) bond.

The analysis of the FT-IR spectrum allows for the confirmation of the compound's identity and the detection of potential impurities. The presence, position, and intensity of specific absorption bands can be correlated to the various vibrational modes of the molecule, including stretching and bending vibrations.

Expected Vibrational Modes and Data Presentation

While a publicly available, detailed FT-IR spectrum with peak assignments for this compound is not readily accessible, a representative spectrum can be inferred based on the known vibrational frequencies of its functional groups. The following table summarizes the expected characteristic infrared absorption bands, their approximate wavenumbers, and the corresponding vibrational modes. An ATR-IR spectrum of this compound is noted to be available from Sigma-Aldrich (Product Number 443689).[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2975 - 2850 | Medium | C-H Asymmetric and Symmetric Stretching |

| 1470 - 1430 | Medium | CH₂ Scissoring (Bending) |

| 1350 - 1150 | Strong | C-F Stretching |

| 1250 - 1000 | Strong | CF₃ Symmetric and Asymmetric Stretching |

| 700 - 500 | Medium to Strong | C-Br Stretching |

| ~850 | Medium | CH₂ Rocking |

Experimental Protocol for ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FT-IR spectroscopy, particularly for liquid samples, as it requires minimal sample preparation. The following is a detailed methodology for obtaining an ATR-FTIR spectrum of this compound.

3.1. Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (liquid).

-

Cleaning Supplies: Isopropanol or ethanol and lint-free wipes (e.g., Kimwipes).

3.2. Experimental Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol or ethanol.

-

Allow the solvent to fully evaporate before proceeding.

-

-

Background Spectrum Acquisition:

-

With the clean and dry ATR crystal in place, collect a background spectrum. This spectrum will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small drop (a few microliters) of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum as needed. This may include baseline correction and smoothing.

-

Identify the wavenumbers of the major absorption peaks and compare them to the expected values for this compound.

-

-

Post-Analysis Cleaning:

-

After the analysis, carefully clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove all traces of the sample.

-

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows involved in the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR sampling technique, is an efficient and powerful method for the structural characterization and quality control of this compound. By following a standardized experimental protocol, researchers and drug development professionals can reliably obtain high-quality spectra for compound identification and purity assessment. The characteristic absorption bands of the C-H, C-F, and C-Br bonds provide a clear spectral signature for this important chemical intermediate.

References

Mass spectrometry fragmentation of 3-Bromo-1,1,1-trifluoropropane

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-1,1,1-trifluoropropane

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₃H₄BrF₃), a halogenated propane derivative. Tailored for researchers and analytical scientists, this document delineates the characteristic fragmentation pathways of the molecule under Electron Ionization (EI). Key discussions include the foundational principles of its ionization, the diagnostic significance of bromine's isotopic signature, and a mechanistic interpretation of the formation of its principal fragment ions. The guide integrates field-proven experimental protocols with theoretical analysis to serve as a practical reference for the structural elucidation of this and similar fluorinated compounds.

Introduction: The Analytical Challenge

This compound is a compound of interest in synthetic chemistry, often used as a building block for introducing the trifluoropropyl group into larger molecules.[1] Its structure, featuring a highly electronegative trifluoromethyl group and a labile bromine atom, presents a unique case for mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex reaction mixtures, for purity assessment, and for metabolic studies in drug development.

Mass spectrometry is a powerful analytical technique that provides detailed information about a compound's molecular weight and structure by ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.[2][3] This guide focuses on Electron Ionization (EI), a hard ionization technique that imparts significant energy into the analyte, inducing predictable and reproducible fragmentation that serves as a molecular fingerprint.[4]

The Isotopic Signature: A Definitive Marker for Bromine

A primary and unmistakable feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (50.69% and 49.31%, respectively).[5][6]

Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by two m/z units.[2][3][7] This doublet is referred to as the "M" and "M+2" peaks for the molecular ion, and this pattern propagates through all bromine-containing fragments, serving as a powerful diagnostic tool for identifying their presence.[5][6]

Electron Ionization (EI) Fragmentation of this compound

Upon entering the EI source, this compound is bombarded by high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[4]

M + e⁻ → [C₃H₄BrF₃]⁺• + 2e⁻

The molecular ion, with a nominal mass of 176 for the ⁷⁹Br isotope and 178 for the ⁸¹Br isotope, is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.[1] The most probable fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting neutral and charged species.

Primary Fragmentation Pathways

The fragmentation of the [CF₃CH₂CH₂Br]⁺• molecular ion is dominated by the cleavage of the weakest bonds and the formation of stable fragments.

-

Pathway A: C-Br Bond Cleavage (Heterolytic Cleavage) The Carbon-Bromine bond is the most labile bond in the molecule. Heterolytic cleavage, driven by the high electronegativity of bromine, results in the loss of a neutral bromine radical (Br•).[8][9] This is often the most favorable fragmentation pathway for alkyl halides.[6]

[CF₃CH₂CH₂Br]⁺• → [CF₃CH₂CH₂]⁺ + Br•

This cleavage gives rise to a prominent peak at m/z 97 , corresponding to the 3,3,3-trifluoropropyl cation. This ion does not contain bromine and thus appears as a single peak.

-

Pathway B: C-C Bond Cleavage (α-Cleavage) Cleavage of the carbon-carbon bonds provides further structural information. Alpha-cleavage next to the trifluoromethyl group is a common event.

[CF₃CH₂CH₂Br]⁺• → [CF₃]⁺ + •CH₂CH₂Br

This pathway leads to the formation of the highly stable trifluoromethyl cation at m/z 69 . The stability of this cation often makes it one of the most abundant ions (the base peak) in the spectra of trifluoromethyl-containing compounds.

Alternatively, cleavage can result in the bromine-containing fragment being charged:

[CF₃CH₂CH₂Br]⁺• → [CH₂CH₂Br]⁺ + •CF₃

This produces an isotopic doublet at m/z 107 and 109 .

-

Pathway C: Cleavage of the Cα-Cβ Bond Cleavage of the bond between the two methylene groups can also occur.

[CF₃CH₂CH₂Br]⁺• → [CH₂Br]⁺ + •CH₂CF₃

This fragmentation yields the bromomethyl cation, which appears as a characteristic isotopic doublet at m/z 93 and 95 .

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation. For instance, the [CF₃CH₂CH₂]⁺ ion (m/z 97) can lose a molecule of hydrogen fluoride (HF) to form a more stable, resonance-delocalized cation.

[CF₃CH₂CH₂]⁺ → [C₃H₃F₂]⁺ + HF

This secondary fragmentation would produce an ion at m/z 77 .

The fragmentation pathways are visually summarized in the diagram below.

Caption: Primary EI fragmentation pathways of this compound.

Summary of Key Fragment Ions

The expected prominent ions in the EI mass spectrum of this compound are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Notes |

| 176 / 178 | [CF₃CH₂CH₂Br]⁺• | Molecular Ion | Isotopic doublet with ~1:1 intensity, may be low abundance. |

| 107 / 109 | [CH₂CH₂Br]⁺ | Loss of •CF₃ radical | Isotopic doublet with ~1:1 intensity. |

| 97 | [CF₃CH₂CH₂]⁺ | Loss of Br• radical | Major fragment ion. |

| 93 / 95 | [CH₂Br]⁺ | Loss of •CH₂CF₃ radical | Isotopic doublet with ~1:1 intensity. |

| 69 | [CF₃]⁺ | Loss of •CH₂CH₂Br radical | Often the base peak due to high stability. |

| 77 | [C₃H₃F₂]⁺ | Loss of HF from m/z 97 | Secondary fragmentation product. |

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of this compound is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS), which separates the analyte from the sample matrix before detection.

Objective: To obtain the Electron Ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 ppm) in a volatile, inert solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10-15 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-250.

-

Solvent Delay: Set a suitable delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.

-

-

Data Acquisition and Analysis:

-

Acquire the data and identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum, identifying the molecular ion and key fragment ions as described in this guide. Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[10]

-

Caption: Standard workflow for the GC-MS analysis of a volatile compound.

Conclusion

The mass spectrometry of this compound under electron ionization is characterized by a set of predictable and structurally informative fragmentation pathways. The presence of a bromine atom provides a definitive isotopic signature (M/M+2 peaks) in the molecular ion and all bromine-containing fragments. The fragmentation pattern is dominated by the facile cleavage of the C-Br bond to yield an ion at m/z 97 and the formation of the highly stable trifluoromethyl cation at m/z 69. By understanding these core fragmentation principles and applying a robust GC-MS methodology, researchers can confidently identify and characterize this molecule in various analytical applications.

References

- 1. This compound | C3H4BrF3 | CID 2725114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tutorchase.com [tutorchase.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

3-Bromo-1,1,1-trifluoropropane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-1,1,1-trifluoropropane (CAS No. 460-32-2). Understanding the stability profile of this key fluorinated building block is critical for its effective use in pharmaceutical synthesis and other research applications, ensuring the integrity of experimental outcomes and the safety of laboratory personnel.

Core Stability Profile

This compound is a clear, colorless liquid. While specific, in-depth stability studies on this compound are not extensively published in peer-reviewed literature, its stability can be inferred from its chemical structure, information from safety data sheets (SDS), and the known reactivity of similar halogenated alkanes. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the carbon-bromine bond.

General Stability: The compound is generally stable under recommended storage conditions. However, like many haloalkanes, it can be susceptible to degradation under certain conditions, such as exposure to high temperatures, light, and incompatible materials.

Incompatible Materials: To ensure the stability of this compound, contact with the following should be avoided:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Strong reducing agents

-

Alkali metals

-

Aluminum

-

Zinc

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₄BrF₃ |

| Molecular Weight | 176.96 g/mol |

| Boiling Point | 62 °C |

| Density | 1.662 g/cm³ |

| Flash Point | >110 °C |

| Refractive Index | 1.362 - 1.364 |

| Appearance | Clear colorless liquid |

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on safety data sheets and general laboratory best practices.

| Parameter | Recommendation |

| Temperature | Store in a cool place. |

| Atmosphere | Store in a dry, well-ventilated area. |

| Container | Keep container tightly closed. Suitable containers include glass and stainless steel. |

| Light Exposure | Store away from direct sunlight and other sources of UV radiation. |

| General Precautions | Store away from incompatible materials. Keep in a locked up area. |

Potential Degradation Pathways

While specific studies on the degradation of this compound are limited, potential degradation pathways can be postulated based on the reactivity of haloalkanes.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments based on established guidelines for chemical stability testing can be performed. The following are suggested methodologies.

Long-Term and Accelerated Stability Studies

This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

Methodology:

-

Sample Preparation: Aliquot pure this compound into amber glass vials with inert caps.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 3, 6 months

-

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitate formation.

-

Purity: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) to determine the percentage of the parent compound and detect any degradation products.

-

Identification: Confirmation of the main peak by retention time and MS fragmentation pattern.

-

Water Content: Karl Fischer titration.

-

Caption: Workflow for a long-term and accelerated stability study.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions.

Methodologies:

-

Thermal Stress:

-

Heat samples of the compound at elevated temperatures (e.g., 60°C, 80°C, and 100°C) for a defined period (e.g., 1, 3, and 7 days).

-

Analyze the samples by GC-MS to identify and quantify any degradation products.

-

-

Photostability:

-

Expose samples to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Include a dark control sample stored under the same conditions but protected from light.

-

Analyze both exposed and control samples by GC-MS.

-

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) media.

-

Store the solutions at a controlled temperature (e.g., 50°C).

-

Analyze samples at various time points (e.g., 0, 24, 48, 72 hours) by a suitable chromatographic method (e.g., HPLC or GC) to determine the rate of hydrolysis and identify any hydrolysis products.

-

Conclusion

A Technical Guide to the Solubility of 3-Bromo-1,1,1-trifluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1,1,1-trifluoropropane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility based on established chemical principles and provides a general methodology for its experimental determination.

Core Concepts in Solubility

The solubility of a substance, in this case this compound, in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound is a polar aprotic molecule due to the presence of the electronegative bromine and fluorine atoms. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones. Halogenated hydrocarbons, as a class, generally exhibit good solubility in a wide range of organic solvents.

Qualitative Solubility Profile

Based on the structural characteristics of this compound and general solubility principles for halogenated compounds, the following table summarizes its expected qualitative solubility in common organic solvents. It is important to note that this information is predictive and should be confirmed by experimental analysis for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polarity of the C-Br and C-F bonds in this compound allows for dipole-dipole interactions with the polar hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group in ketones can engage in dipole-dipole interactions with the polar regions of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are polar aprotic solvents and are generally good solvents for other polar molecules. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | "Like dissolves like" principle strongly applies here, as both solute and solvent are halogenated hydrocarbons. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | While less polar than the aforementioned solvents, the polarizability of the aromatic ring can induce dipole-induced dipole interactions, leading to solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These nonpolar solvents have weak intermolecular forces and are less likely to effectively solvate the polar this compound. |

Experimental Protocol for Determining Miscibility

For a precise understanding of the solubility of this compound in a specific organic solvent, an experimental determination of miscibility is recommended. The following is a general protocol for a qualitative assessment.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specific temperature (typically ambient).

Materials:

-

This compound (solute)

-

Organic solvent of interest (solvent)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that might affect the results.

-

Initial Mixing:

-

In a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL).

-

To the same vial, add an equal volume of this compound (e.g., 1 mL).

-

-

Agitation:

-

Securely cap the vial.

-

Vigorously agitate the mixture using a vortex mixer or by shaking manually for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

-

Observation:

-

Allow the vial to stand undisturbed for a period of time (e.g., 5-10 minutes).

-

Visually inspect the mixture against a well-lit background.

-

-

Interpretation of Results:

-

Miscible: The mixture forms a single, clear, homogeneous phase with no visible interface between the two components.

-

Immiscible: The mixture separates into two distinct layers, indicating a lack of solubility.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or one layer may be significantly smaller than the other, suggesting some degree of mutual solubility.

-

-

Confirmation (Optional): To confirm immiscibility or partial miscibility, the volumes of the separated layers can be measured. If they correspond to the initial volumes of the individual components, they are immiscible.

Safety Precautions: this compound and many organic solvents are hazardous. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for each chemical before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in an organic solvent.

Caption: Workflow for determining liquid-liquid miscibility.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, the qualitative assessments presented herein should be supplemented with quantitative experimental data.

Theoretical Insights into the Reactivity of 3-Bromo-1,1,1-trifluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical aspects of the reactivity of 3-bromo-1,1,1-trifluoropropane, a key intermediate in pharmaceutical and materials science.[1] While direct, in-depth theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document constructs a predictive analysis based on established principles of organic reactivity and analogies to structurally similar fluorinated compounds. By examining potential reaction pathways, such as nucleophilic substitution and elimination, and outlining the computational methodologies required for their investigation, this guide provides a foundational framework for researchers seeking to understand and exploit the chemical behavior of this compound in novel synthetic applications.

Introduction

This compound (C₃H₄BrF₃) is a halogenated alkane of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group.[1][2] This functional group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] A thorough understanding of the reactivity of this compound is therefore crucial for its effective utilization in the synthesis of complex molecular architectures.

This guide explores the expected reactivity of this compound through the lens of computational chemistry. While specific quantitative data from theoretical studies on this molecule is sparse, we will draw parallels from comprehensive studies on analogous molecules, such as 1-bromo-3,3,3-trifluoropropene, to infer potential reaction mechanisms and energetic landscapes.[4]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data is sourced from the PubChem database and provides a baseline for understanding the molecule's physical behavior.[5]

| Property | Value | Source |

| Molecular Formula | C₃H₄BrF₃ | PubChem[5] |

| Molecular Weight | 176.96 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| SMILES | C(CBr)C(F)(F)F | PubChem[5] |

| InChI | InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2 | PubChem[5] |

| CAS Number | 460-32-2 | PubChem[5] |

Theoretical Framework for Reactivity Analysis

The reactivity of this compound is expected to be dominated by two primary reaction types characteristic of alkyl halides: nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1). The presence of the strongly electron-withdrawing trifluoromethyl group is anticipated to significantly influence the rates and mechanisms of these reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The two principal mechanisms are Sₙ2 (bimolecular) and Sₙ1 (unimolecular).

-

Sₙ2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the carbon atom bonded to the bromine, leading to the inversion of stereochemistry. Given that this compound is a primary alkyl halide, the Sₙ2 pathway is generally favored. The electron-withdrawing trifluoromethyl group at the 3-position is expected to have a modest influence on the reaction rate.

-

Sₙ1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. Primary carbocations are inherently unstable, making the Sₙ1 pathway less likely for this compound under most conditions.

A hypothetical workflow for a theoretical investigation of the Sₙ2 reaction is depicted below.

Elimination Reactions

Elimination reactions of this compound would lead to the formation of 3,3,3-trifluoropropene. Similar to substitution, elimination can proceed through E2 (bimolecular) and E1 (unimolecular) mechanisms.

-

E2 Mechanism: This is a concerted, single-step reaction where a base removes a proton from the carbon adjacent to the carbon bearing the bromine, simultaneously with the departure of the bromide ion. Strong, sterically hindered bases favor the E2 pathway.

-

E1 Mechanism: This two-step mechanism proceeds through a carbocation intermediate, the same as in the Sₙ1 pathway. Due to the instability of the primary carbocation, the E1 mechanism is considered less probable.

The logical relationship for the competition between substitution and elimination is illustrated in the following diagram.

Analogical Analysis: Insights from 1-Bromo-3,3,3-trifluoropropene Reactivity

A comprehensive theoretical study on the reaction of the structurally related molecule, 1-bromo-3,3,3-trifluoropropene, with hydroxyl radicals provides valuable insights that can be cautiously extrapolated to this compound.[6][7] That study employed high-level computational methods to explore various reaction pathways, including addition and abstraction reactions.[6][7]

The key findings from the study on 1-bromo-3,3,3-trifluoropropene that can inform our understanding of this compound reactivity include:

-

Multiple Reaction Pathways: The reaction with OH radicals was found to proceed through six distinct pathways.[6][7] This suggests that the reactivity of fluorinated propanes can be complex, with several competing channels.

-

Energetics: The study calculated reaction enthalpies and energy barriers for each pathway.[6][7] For this compound, we would similarly expect a range of activation energies for different reactions, with the lowest energy barrier corresponding to the most favorable pathway.

-

Rate Constants: Canonical transition-state theory with Wigner tunneling correction was used to predict temperature-dependent rate constants.[6][7] A similar theoretical approach would be necessary to quantify the reaction kinetics of this compound.

While the specific reactions are different (radical reaction vs. nucleophilic/elimination), the methodological approach and the complexity of the potential energy surface are likely to be comparable.

Proposed Experimental Protocols for Theoretical Studies

For researchers wishing to conduct a detailed theoretical investigation of this compound reactivity, the following experimental (computational) protocol is recommended, based on standard practices in the field.[4]

Computational Methods

-

Geometry Optimization and Frequency Calculations:

-

Initial geometries of reactants, transition states, and products should be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7]

-

Vibrational frequency calculations should be performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE).[6][7]

-

-

High-Level Energy Calculations:

-

To obtain more accurate energy barriers and reaction enthalpies, single-point energy calculations should be performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ).[6][7]

-

-

Reaction Pathway Analysis:

-

Intrinsic Reaction Coordinate (IRC) calculations should be performed to verify that the identified transition states connect the correct reactants and products on the potential energy surface.

-

-

Rate Constant Calculations:

A generalized workflow for such a computational study is presented below.

Conclusion

For a definitive and quantitative understanding, dedicated theoretical studies employing the computational protocols outlined herein are necessary. Such studies would provide valuable data on activation energies, reaction rate constants, and mechanistic details, thereby facilitating the rational design of synthetic routes utilizing this compound as a versatile building block in drug discovery and materials science.

References

A Computational Chemistry Whitepaper: Unraveling the Reaction Mechanisms of 3-Bromo-1,1,1-trifluoropropane

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel therapeutics. 3-Bromo-1,1,1-trifluoropropane is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter the physicochemical properties of a molecule. This in-depth technical guide explores the plausible reaction mechanisms of this compound through the lens of computational chemistry, providing a framework for its investigation.

Plausible Reaction Pathways for this compound

Given its structure as a primary alkyl halide, this compound is expected to primarily undergo nucleophilic substitution and elimination reactions. The strong electron-withdrawing nature of the trifluoromethyl group plays a significant role in influencing the reactivity of the C-Br bond and the acidity of the neighboring protons.

Nucleophilic Substitution (SN2) Reaction

The primary carbon bearing the bromine atom is sterically unhindered, making it a prime candidate for a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom, leading to the simultaneous departure of the bromide leaving group.

Proposed SN2 Reaction:

Elimination (E2) Reaction

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with the SN2 pathway. This concerted reaction involves the abstraction of a proton from the carbon adjacent to the C-Br bond (the β-carbon), the formation of a double bond, and the departure of the bromide ion.

Proposed E2 Reaction:

Computational Investigation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transition states and the calculation of reaction energetics. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying organic reactions.

Experimental Protocols: A Computational Approach

A typical computational workflow to investigate the reaction mechanisms of this compound would involve the following steps:

-

Model Building: The 3D structures of the reactants (this compound, nucleophile/base), transition states, and products are built using molecular modeling software.

-

Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all frequencies should be real. For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Transition State Search: Various algorithms, such as the Berny algorithm, are used to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface.

-

Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed to account for the effect of the solvent.

-

Energy Profile Construction: The relative energies of the reactants, transition states, and products are calculated to construct the potential energy profile for each reaction pathway. This allows for the determination of activation energies and reaction enthalpies.

Data Presentation: Illustrative Energy Profiles

The following tables summarize hypothetical, yet plausible, quantitative data for the SN2 and E2 reactions of this compound with a generic nucleophile (Nu⁻) and base (B⁻) in both the gas phase and in a polar aprotic solvent. This data is for illustrative purposes to demonstrate how computational results would be presented.

Table 1: Illustrative Energetics for the SN2 Reaction of this compound

| Species | Gas Phase Relative Energy (kcal/mol) | Solvated Relative Energy (kcal/mol) |

| Reactants (CF₃CH₂CH₂Br + Nu⁻) | 0.0 | 0.0 |

| Pre-reaction Complex | -12.5 | -5.2 |

| Transition State | +3.5 | +15.8 |

| Post-reaction Complex | -25.0 | -18.5 |

| Products (CF₃CH₂CH₂Nu + Br⁻) | -22.1 | -15.6 |

| Activation Energy (Eₐ) | 16.0 | 21.0 |

| Reaction Enthalpy (ΔH) | -22.1 | -15.6 |

Table 2: Illustrative Energetics for the E2 Reaction of this compound

| Species | Gas Phase Relative Energy (kcal/mol) | Solvated Relative Energy (kcal/mol) |

| Reactants (CF₃CH₂CH₂Br + B⁻) | 0.0 | 0.0 |

| Pre-reaction Complex | -10.8 | -4.1 |

| Transition State | +5.2 | +18.3 |

| Post-reaction Complex | -30.1 | -22.7 |

| Products (CF₃CH=CH₂ + H-B + Br⁻) | -28.9 | -20.4 |

| Activation Energy (Eₐ) | 16.0 | 22.4 |

| Reaction Enthalpy (ΔH) | -28.9 | -20.4 |

Visualizing Reaction Pathways and Workflows

Visual diagrams are indispensable for conveying complex chemical processes and computational workflows. The following diagrams, generated using the DOT language, illustrate the SN2 and E2 reaction pathways and the general computational workflow.

Caption: SN2 reaction pathway for this compound.

Caption: E2 reaction pathway for this compound.

Caption: General workflow for computational investigation of reaction mechanisms.

Conclusion